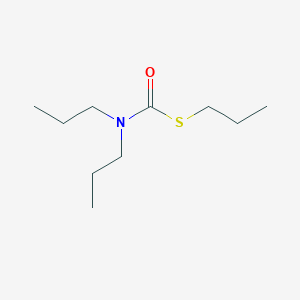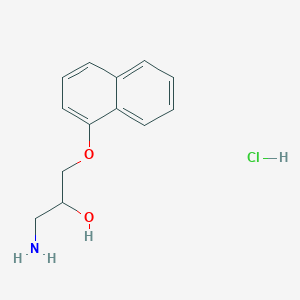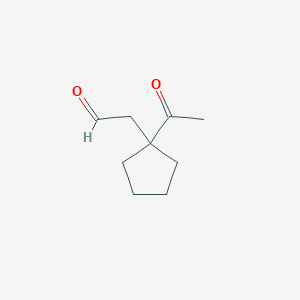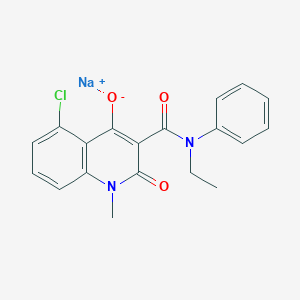
拉喹莫德钠
概述
描述
拉喹莫德钠是一种由Active Biotech和Teva制药工业开发的实验性免疫调节剂。 它主要被研究作为治疗多发性硬化症和亨廷顿病的口服药物 . 拉喹莫德钠是一种喹啉-3-甲酰胺衍生物,因其在磁共振成像研究中观察到的调节免疫系统和减少疾病活动性的潜力而闻名 .
科学研究应用
化学: 拉喹莫德钠作为研究喹啉衍生物及其化学性质的模型化合物.
生物学: 在生物学研究中,拉喹莫德钠用于研究其对免疫细胞和途径的影响,特别是在自身免疫性疾病的背景下.
作用机制
拉喹莫德钠通过调节免疫系统发挥作用。 它靶向芳香烃受体和核因子κB途径,导致抗原呈递细胞的重编程。 这导致具有抗炎特性的调节性 T 细胞的活化,从而减少炎症和疾病活动 . 此外,拉喹莫德钠已被证明可以减少促炎细胞因子的产生并增加抗炎细胞因子的产生 .
类似化合物:
拉喹莫德钠的独特性: 拉喹莫德钠因其对芳香烃受体和核因子κB途径的特定靶向而独一无二,这使其区别于其他免疫调节剂。 它调节先天性和适应性免疫反应的能力为管理自身免疫性疾病提供了一种全面的方法 .
生化分析
Biochemical Properties
Laquinimod Sodium has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism . The interactions of Laquinimod Sodium with these enzymes and proteins contribute to its biochemical properties.
Cellular Effects
Laquinimod Sodium has been found to have significant effects on various types of cells and cellular processes. It has been shown to reduce disease activity on magnetic resonance imaging . In experimental autoimmune encephalomyelitis (EAE), a model of MS, laquinimod treatment was associated with reduced central nervous system (CNS) inflammation, decreased Th1 and Th17 responses, and an increase in regulatory T cells (Treg) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Laquinimod Sodium have been observed to change over time. For instance, in a study on experimental autoimmune encephalomyelitis (EAE), laquinimod treatment reversed established RR-EAE and was associated with reduced CNS inflammation .
Dosage Effects in Animal Models
In animal models, the effects of Laquinimod Sodium have been observed to vary with different dosages. For instance, in a study on EAE, laquinimod treatment was found to significantly decrease disease scores .
Metabolic Pathways
Laquinimod Sodium is involved in various metabolic pathways. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism .
准备方法
合成路线和反应条件: 拉喹莫德钠是通过多步过程合成的,包括形成喹啉-3-甲酰胺核心结构。 . 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂,以确保所需的产物产率和纯度。
工业生产方法: 在工业环境中,拉喹莫德钠的生产涉及将实验室合成过程扩大规模。 这包括优化反应条件、使用大型反应器以及实施结晶和色谱等纯化技术,以获得适合药用目的的高纯度拉喹莫德钠 .
化学反应分析
反应类型: 拉喹莫德钠会发生各种化学反应,包括:
氧化: 拉喹莫德钠可以被氧化生成具有改变的药理性质的喹啉衍生物。
还原: 还原反应可以修饰喹啉环,可能影响该化合物的生物活性。
常用试剂和条件: 这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲电试剂和亲核试剂。 这些条件通常涉及控制温度、特定 pH 值以及使用惰性气氛来防止不必要的副反应 .
主要形成的产物: 这些反应形成的主要产物包括各种喹啉衍生物,每种都有不同的药理学特征。 这些衍生物通常在临床前和临床研究中对其潜在的治疗应用进行评估 .
相似化合物的比较
Dimethyl fumarate: An oral treatment for multiple sclerosis that activates the nuclear factor erythroid 2-related factor 2 pathway.
Teriflunomide: An oral immunomodulator that inhibits dihydroorotate dehydrogenase, used for multiple sclerosis.
Uniqueness of Laquinimod Sodium: Laquinimod sodium is unique due to its specific targeting of the aryl hydrocarbon receptor and nuclear factor kappa B pathways, which distinguishes it from other immunomodulators. Its ability to modulate both innate and adaptive immune responses provides a comprehensive approach to managing autoimmune diseases .
属性
IUPAC Name |
sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPPWBIIQMBQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179538 | |
| Record name | Laquinimod sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-07-7 | |
| Record name | Laquinimod sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laquinimod sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAQUINIMOD SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystalline properties of Laquinimod Sodium and how do they influence its production?
A1: Research has identified different crystalline forms of Laquinimod Sodium, with variations in particle size distribution and tapped density. Studies have focused on developing manufacturing processes that yield specific crystalline forms with desirable properties. For example, one process aims to produce crystals with a tapped density of at least 0.6 g/ml [] while another focuses on removing impurities after salt formation to improve crystal characteristics []. These efforts highlight the importance of controlling crystallization parameters to obtain Laquinimod Sodium with desired physical properties for pharmaceutical formulation.
Q2: What impurities are commonly found during the manufacturing process of Laquinimod Sodium, and how are they controlled?
A2: Several impurities have been identified during the synthesis of Laquinimod Sodium, including BH-3-HLAQ, MCQ, MCQCA, MCQME, NEA, and MCQEE []. These impurities can impact the quality and efficacy of the final drug product. To address this, researchers have developed analytical methods, such as HPLC, to quantify these impurities and ensure their levels remain within acceptable limits []. The development of sensitive analytical techniques is crucial for ensuring the purity and safety of Laquinimod Sodium during manufacturing.
Q3: How is the quality of Laquinimod Sodium ensured during the manufacturing process?
A3: Quality control is paramount in pharmaceutical manufacturing. For Laquinimod Sodium, researchers have established methods to confirm the presence of the desired compound and control for the presence of specific impurities. These methods include using reference standards for BH-3-HLAQ, MCQ, MCQCA, MCQME, and MCQEE to detect trace amounts of these impurities in the drug substance []. Additionally, quality control measures likely encompass monitoring critical process parameters and performing release testing on the final product to ensure it meets predefined specifications.
Q4: Has Laquinimod Sodium been investigated in clinical trials, and for what indications?
A4: Yes, Laquinimod Sodium has been explored in clinical trials for various indications. While specific details about these trials are not provided in the provided abstracts, one resource mentions its inclusion in clinical trials as of December 2008 []. Further research into publicly available clinical trial databases would provide more information regarding the specific indications investigated and the outcomes of these trials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

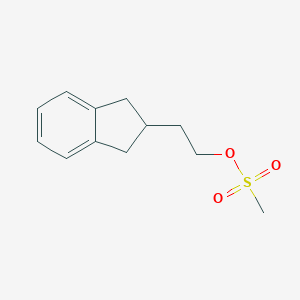
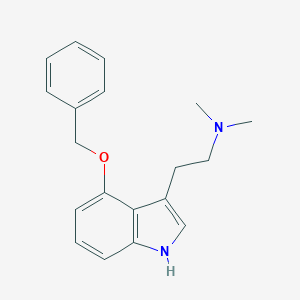
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
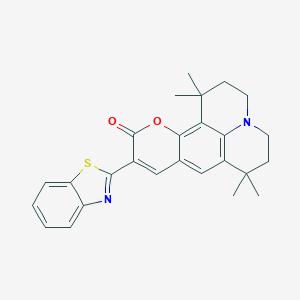


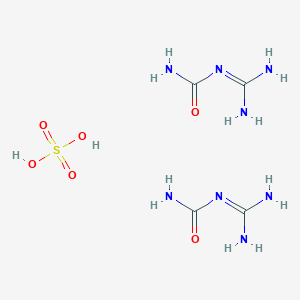

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

